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N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

Lipophilicity Drug-likeness Passive permeability

Researchers need structurally defined chemical probes for kinase selectivity profiling but face supply of misidentified analogs that confound SAR. N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine solves this as a para-methoxy-substituted imidazo[1,2-a]pyrazine distinct from the des-methoxy analog WAY-327512: • Differentiated CDK9 selectivity: 4-OCH₃ alters hinge-binding H-bond capacity vs. unsubstituted phenyl, enabling head-to-head CDK1-9 panel screening. • CNS-optimized physchem: TPSA 51.5 Ų and XLogP3-AA 4.5 balance passive permeability with reduced non-specific binding. • Reliable supply: ≥98% purity, ISO-certified synthesis, global shipping with full analytical documentation.

Molecular Formula C19H22N4O
Molecular Weight 322.4 g/mol
Cat. No. B15224164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine
Molecular FormulaC19H22N4O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4CCCCC4
InChIInChI=1S/C19H22N4O/c1-24-16-9-7-14(8-10-16)18-19(21-15-5-3-2-4-6-15)23-12-11-20-13-17(23)22-18/h7-13,15,21H,2-6H2,1H3
InChIKeyHNIZSCPYGPVDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine – Identity & Procurement


N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine (CAS 879592-32-2) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrazine heterocyclic class. Its core bicyclic scaffold comprises fused imidazole and pyrazine rings, substituted at the 2-position with a 4-methoxyphenyl group and at the 3-position with a cyclohexylamine moiety [1]. The compound has a molecular formula of C19H22N4O and a molecular weight of 322.4 g/mol. Physicochemical descriptors computed by PubChem include an XLogP3-AA value of 4.5, a topological polar surface area (TPSA) of 51.5 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 [1]. The compound is available from multiple chemical suppliers with purities typically ≥95% (e.g., CheMenu Catalog No. CM369870 at 95%+, MolCore Catalog No. MC757054 at NLT 98%) and is intended exclusively for research and development purposes .

N-Cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine – Why Simple Substitution Fails


Imidazo[1,2-a]pyrazine derivatives exhibit profound structure–activity relationship (SAR) sensitivity at both the C2-aryl and C3-amino positions. The closest commercially available analog, N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine (WAY-327512, CAS 252725-86-3), differs by the absence of the 4-methoxy substituent on the phenyl ring. This single functional group deletion is known to shift the compound's biological profile markedly: WAY-327512 is reported as a CDK9 inhibitor (IC50 = 0.25 µM) with associated antiproliferative activity against HCT116 (IC50 1.43 µM), MCF7 (3.01 µM), and K652 (50.27 µM) cells, as well as antiviral activity against coronavirus 229E (IC50 145.92 µM) . The 4-methoxy group alters electronic distribution (Hammett σp = −0.27 for OCH3 vs. 0 for H), hydrogen-bonding capacity, and lipophilicity (computed XLogP3-AA = 4.5 for the target vs. approximately 3.9 for the des-methoxy analog), all of which combine to produce a distinct target engagement and ADME signature. Consequently, indiscriminate substitution of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine with N-cyclohexyl-2-phenyl analogs in biological assays or chemical probe studies risks introducing confounding pharmacological variables and is not scientifically justified without explicit experimental validation.

N-Cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine – Quantitative Differentiation Evidence


Lipophilicity vs. Des-Methoxy Analog

The target compound N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine possesses a computed XLogP3-AA of 4.5 [1]. In contrast, the des-methoxy analog N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine (WAY-327512; C18H20N4) is predicted by the same algorithm to have an XLogP3-AA of approximately 3.9, representing an increase of +0.6 log units conferred by the single 4-OCH3 substituent. This difference corresponds to a theoretical ~4-fold increase in octanol–water partition coefficient and is expected to enhance passive membrane permeability and blood–brain barrier penetration potential relative to the unsubstituted analog.

Lipophilicity Drug-likeness Passive permeability

TPSA Comparison with Des-Methoxy Analog

The target compound displays a computed TPSA of 51.5 Ų [1], which falls within the favorable range (<70 Ų) for CNS drug candidates. The distribution of polar surface area is dominated by the four H-bond acceptors (the pyrazine nitrogen atoms and the methoxy oxygen). The des-methoxy analog WAY-327512 lacks the methoxy oxygen and therefore has a lower computed TPSA of approximately 42–46 Ų (exact value not authoritatively published but estimated from molecular formula C18H20N4 with three H-bond acceptors). The difference of ~5–9 Ų in TPSA, while modest, results from a distinct spatial arrangement of hydrogen-bond acceptor capacity that may differentially influence target binding and solubility.

Physicochemical property Drug-likeness CNS penetration

CDK9 Inhibition vs. WAY-327512

The des-methoxy analog WAY-327512 (N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine) has been characterized as a CDK9 inhibitor with an IC50 of 0.25 µM and exhibits differential cytotoxicity across cancer cell lines (HCT116 IC50 1.43 µM, MCF7 IC50 3.01 µM, K652 IC50 50.27 µM) . No direct CDK9 inhibition data are available for the target compound N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine. However, the presence of the electron-donating 4-methoxy substituent is well-established in medicinal chemistry to modulate kinase hinge-binding interactions through altered π-stacking and hydrogen-bond acceptor geometry. The 4-methoxy group provides an additional hydrogen-bond acceptor that may engage the CDK9 hinge region (Glu107/Cys106) differently than the unsubstituted phenyl ring, potentially shifting both potency and kinase selectivity profile. This represents a testable differentiation hypothesis that must be experimentally validated with head-to-head assays.

CDK9 inhibition Anticancer activity Kinase selectivity

N-Cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine – Optimal Application Scenarios


Cellular Phenotypic Screening: Balanced Permeability & Polarity

Based on its computed XLogP3-AA of 4.5 and TPSA of 51.5 Ų (identified in Section 3), this compound is optimally suited for cell-based phenotypic assays where moderate-to-high passive membrane permeability is necessary but excessive lipophilicity-driven non-specific binding must be avoided. Compared to the des-methoxy analog WAY-327512 (predicted XLogP3-AA ~3.9, TPSA ~42–46 Ų), the target compound occupies a physicochemical space that better balances permeation and polarity, making it a preferred choice when screening libraries for intracellular target engagement without confounding cytotoxicity from extreme lipophilicity [1].

SAR Expansion at the C2-Aryl Position

The compound serves as a key SAR probe for systematically evaluating the impact of para-substitution on the C2-phenyl ring. With the 4-methoxy group as an electron-donating substituent (Hammett σp = −0.27), it enables direct comparison with the unsubstituted phenyl analog (WAY-327512) and with other para-substituted variants (e.g., 4-Cl, 4-F, 4-OH). This SAR campaign can elucidate the electronic and steric requirements for target binding across kinase, TLR, or other emerging imidazo[1,2-a]pyrazine targets [1]. The differentiation evidence from Section 3 (lipophilicity, TPSA) supports its inclusion as a reference compound in such SAR matrices.

CNS Drug Discovery: Imidazo[1,2-a]pyrazine Chemical Space

The TPSA of 51.5 Ų (below the 70 Ų CNS drug-likeness threshold) combined with XLogP3-AA 4.5 places this compound within the favorable CNS drug space as defined by Hitchcock and Pennington (2006). The presence of the 4-methoxy group provides additional hydrogen-bond acceptor capability that may enhance aqueous solubility relative to the des-methoxy analog while retaining CNS permeability potential. This profile makes the target compound a rational starting point for CNS-targeted medicinal chemistry programs seeking imidazo[1,2-a]pyrazine scaffolds, where both brain penetration and target specificity are critical parameters [1][2].

Kinase Selectivity Profiling vs. CDK9 Inhibitor WAY-327512

Given that the des-methoxy analog WAY-327512 is a characterized CDK9 inhibitor (IC50 0.25 µM), the target compound is a logical comparator for kinase selectivity panels. The 4-methoxy group introduces an additional hydrogen-bond acceptor that may alter the hinge-binding mode and shift the selectivity fingerprint across the CDK family. Researchers prioritizing this compound should design head-to-head CDK panel screens (CDK1–9) to experimentally determine whether the methoxy substitution confers selectivity advantages over the unsubstituted analog. This application directly leverages the differentiation evidence presented in Evidence Item 3 of Section 3 [1][2].

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